2-Amino-4-(benzyloxy)butanoic acid hydrochloride chemical structure
2-Amino-4-(benzyloxy)butanoic acid hydrochloride chemical structure
An In-depth Technical Guide to 2-Amino-4-(benzyloxy)butanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 2-Amino-4-(benzyloxy)butanoic acid hydrochloride, a non-canonical amino acid derivative of significant interest in synthetic organic chemistry and medicinal chemistry. As a derivative of homoserine, its side chain is protected by a benzyl ether, making it a valuable building block for solid-phase peptide synthesis (SPPS) and the development of complex molecular architectures. This document details its chemical structure, the strategic role of the benzyl protecting group, plausible synthetic methodologies, and robust analytical techniques for its characterization. Furthermore, it explores its potential applications in peptide science and drug discovery, offering field-proven insights for professionals engaged in these areas.
Core Chemical Identity and Structural Features
2-Amino-4-(benzyloxy)butanoic acid hydrochloride is the hydrochloride salt of an alpha-amino acid. Its structure is based on a four-carbon butanoic acid backbone, featuring an amino group at the C2 (alpha) position and a benzyloxy group at the C4 position. The presence of the hydrochloride salt protonates the primary amine, enhancing its stability and solubility in aqueous media. The chiral center at the C2 position means the compound can exist as D- and L-enantiomers, which is a critical consideration for its use in biological systems.
Caption: Figure 1: Chemical Structure of 2-Amino-4-(benzyloxy)butanoic acid hydrochloride
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value |
| Chemical Formula | C₁₁H₁₆ClNO₃ |
| Molecular Weight | 245.70 g/mol |
| Appearance | Typically a white to off-white solid |
| Chirality | Contains one stereocenter (C2) |
| Key Functional Groups | Primary amine (hydrochloride salt), Carboxylic acid, Benzyl ether |
The Benzyl Ether: A Strategic Protecting Group
In multistep synthesis, particularly in peptide chemistry, protecting groups are essential for preventing unwanted side reactions at sensitive functional groups.[1] The benzyl (Bn) group serves as a robust and versatile protecting group for the C4-hydroxyl moiety of the homoserine side chain.[2]
Causality Behind Choosing the Benzyl Group:
-
Stability: The benzyl ether linkage is stable under a wide range of reaction conditions, including the strongly acidic conditions used for tert-butoxycarbonyl (Boc) group removal and the basic conditions (e.g., piperidine) used for 9-fluorenylmethoxycarbonyl (Fmoc) group cleavage in SPPS.[3][4] This orthogonality is fundamental to modern peptide synthesis.[3]
-
Removal Conditions: The primary advantage of the benzyl group is its clean and efficient removal via catalytic hydrogenolysis (e.g., H₂ over Pd/C).[1][5] This method is mild and typically does not affect other functional groups, preserving the integrity of the final molecule.
-
Electronic Nature: The electron-rich aromatic ring of the benzyl group is generally stable, though it can be susceptible to strong electrophilic attack.[6]
Caption: Figure 2: Orthogonality of Benzyl (Bn) and Fmoc protecting groups in peptide synthesis.
Synthesis and Purification: A Proposed Protocol
While numerous specific synthetic routes exist for protected amino acids, a common and logical approach for 2-Amino-4-(benzyloxy)butanoic acid hydrochloride starts from a readily available chiral precursor like L-aspartic acid. The following protocol is a representative, self-validating workflow.
Proposed Synthetic Workflow
Caption: Figure 3: A plausible synthetic workflow for the target compound from L-Aspartic Acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-O-Benzyl-L-Homoserine
-
Rationale: This multi-step conversion begins with commercially available N-Boc-L-aspartic acid γ-benzyl ester. The key transformation is the selective reduction of the free α-carboxylic acid to a primary alcohol without affecting the benzyl ester. Borane complexes are well-suited for this selective reduction.
-
Procedure:
-
Dissolve N-Boc-L-aspartic acid γ-benzyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of borane-THF complex (BH₃·THF, ~1.5 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure. The resulting crude N-Boc-O-benzyl-L-homoserinol can be purified by silica gel column chromatography.
-
Step 2: Oxidation to the Carboxylic Acid
-
Rationale: The primary alcohol is oxidized to the corresponding carboxylic acid. A mild and efficient method is using TEMPO-mediated oxidation.
-
Procedure:
-
Dissolve the purified N-Boc-O-benzyl-L-homoserinol (1 equivalent) in a biphasic solvent system such as dichloromethane/water.
-
Add TEMPO (catalytic amount, ~0.05 equivalents) and sodium bromide (catalytic amount).
-
Cool to 0 °C and add an aqueous solution of sodium hypochlorite (bleach) containing sodium bicarbonate dropwise, keeping the temperature below 5 °C.
-
Stir vigorously until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with aqueous sodium thiosulfate, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield crude N-Boc-2-amino-4-(benzyloxy)butanoic acid.
-
Step 3: Boc Deprotection and Hydrochloride Salt Formation
-
Rationale: The final step involves the removal of the acid-labile Boc protecting group and the simultaneous formation of the hydrochloride salt. A solution of HCl in an anhydrous organic solvent is ideal for this purpose.
-
Procedure:
-
Dissolve the crude product from the previous step in a minimal amount of anhydrous dioxane or ethyl acetate.
-
Cool the solution to 0 °C.
-
Bubble dry HCl gas through the solution or add a 4M solution of HCl in dioxane (excess, ~5-10 equivalents).
-
Stir at 0 °C for 1 hour, then at room temperature for 2-4 hours. The product will often precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether to remove impurities, and dry under vacuum to yield the final product, 2-Amino-4-(benzyloxy)butanoic acid hydrochloride.
-
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Caption: Figure 4: Analytical workflow for the characterization of the final product.
Expected Spectroscopic Data
The following table summarizes the predicted spectroscopic data based on the compound's structure and data from analogous molecules.[7][8][9]
| Technique | Expected Observations |
| ¹H NMR (in D₂O) | δ ~7.4 (m, 5H, Ar-H), δ ~4.6 (s, 2H, Ar-CH₂-O), δ ~4.1 (t, 1H, α-CH), δ ~3.7 (t, 2H, γ-CH₂), δ ~2.3 (m, 2H, β-CH₂) |
| ¹³C NMR (in D₂O) | δ ~175 (C=O), δ ~137 (Ar-C), δ ~129-128 (Ar-CH), δ ~73 (Ar-CH₂-O), δ ~68 (γ-CH₂), δ ~54 (α-CH), δ ~30 (β-CH₂) |
| IR (KBr Pellet) | ~3100-2800 cm⁻¹ (broad, N-H⁺ and O-H stretch), ~1735 cm⁻¹ (C=O stretch), ~1600, 1495 cm⁻¹ (aromatic C=C), ~1100 cm⁻¹ (C-O ether stretch) |
| ESI-MS | Expected [M+H]⁺ for the free base (C₁₁H₁₅NO₃) at m/z = 210.11 |
Applications in Research and Drug Development
2-Amino-4-(benzyloxy)butanoic acid hydrochloride is not an end-product but a sophisticated chemical tool. Its primary applications lie in its use as a building block.
-
Solid-Phase Peptide Synthesis (SPPS): This is the most direct application.[10] It can be incorporated into a peptide sequence to introduce a homoserine residue whose side-chain hydroxyl group remains protected throughout the synthesis. The benzyl group can be removed globally at the end of the synthesis during the final cleavage and deprotection step, often concurrently with cleavage from the resin if a strong acid like HF is used, or selectively via hydrogenolysis.
-
Synthesis of Peptide Mimetics and Analogs: The unique side chain can be used to synthesize peptide analogs with modified properties, such as increased stability to proteolysis or altered receptor binding affinity.
-
Scaffold for Small Molecule Synthesis: Beyond peptides, it serves as a chiral scaffold. The amino acid backbone provides a defined stereochemical starting point for the synthesis of complex small molecules, including novel enzyme inhibitors. For example, related scaffolds of 2-amino-4-substituted butanoic acids have been explored as inhibitors of the ASCT2 glutamine transporter, a target in cancer metabolism.[11]
Conclusion
2-Amino-4-(benzyloxy)butanoic acid hydrochloride is a highly valuable synthetic intermediate for chemical and pharmaceutical research. Its utility is derived from the strategic placement of a stable, yet readily cleavable, benzyl protecting group on a non-canonical amino acid scaffold. This design allows for its seamless integration into complex synthetic pathways, particularly in solid-phase peptide synthesis. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is crucial for its effective application in the development of novel peptides, peptidomimetics, and therapeutic agents.
References
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
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Albericio, F., & Isidro-Llobet, A. (2010). Amino Acid-Protecting Groups. SciSpace. [Link]
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Grewer, C., et al. (2016). 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids: A novel scaffold for inhibition of ASCT2-mediated glutamine transport. Bioorganic & Medicinal Chemistry Letters, 26(3), 1044-1047. [Link]
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PrecisionFDA. (n.d.). 2-AMINO-4-OXO-4-PHENYLBUTANOIC ACID HYDROCHLORIDE, (+/-)-. precisionFDA Public Database. [Link]
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COCONUT Database. (2024). cnp0151575.1: 2-amino-4-(2-amino-ethoxy)-butyric acid. COCONUT. [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. organic-chemistry.org. [Link]
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ResearchGate. (n.d.). Synthetic protocol for the synthesis of protected amino acids (4 a-j) using DMB and DETB. ResearchGate. [Link]
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DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. [Link]
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MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 269. [Link]
- Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
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Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. docbrown.info. [Link]
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MDPI. (2021). 4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Com. Symmetry, 13(1), 93. [Link]
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LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein. [Link]
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